molecular formula C16H28N2O6 B2926071 8-Oxa-5-azaspiro[3.5]nonane hemioxalate CAS No. 1523571-09-6; 602326-48-7

8-Oxa-5-azaspiro[3.5]nonane hemioxalate

カタログ番号: B2926071
CAS番号: 1523571-09-6; 602326-48-7
分子量: 344.408
InChIキー: PCPDSHLMSFXNEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Oxa-5-azaspiro[3.5]nonane hemioxalate is a spirocyclic compound featuring a fused bicyclic structure with one oxygen and one nitrogen atom in its core. The hemioxalate salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. Key properties include:

  • CAS Numbers: 1523571-04-1 (hemioxalate) , 241820-91-7 (free base) .
  • Molecular Formula: C₇H₁₃NO·½(C₂H₂O₄) .
  • Applications: Used as a building block in synthesizing complex molecules, such as the morpholino-triazine derivative in .
  • Availability: Supplied by companies like PharmaBlock and CymitQuimica as a hydrochloride or hemioxalate salt .

特性

IUPAC Name

8-oxa-5-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(3-1)6-9-5-4-8-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPDSHLMSFXNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2.C1CC2(C1)COCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues with Varying Heteroatoms

Spirocyclic compounds with differing heteroatom configurations exhibit distinct electronic and steric properties:

Compound Name Heteroatoms Core Structure Salt Form Key Applications References
8-Oxa-5-azaspiro[3.5]nonane hemioxalate 1 O, 1 N Spiro[3.5]nonane Hemioxalate Pharmaceutical synthesis
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate 2 O, 1 N Spiro[3.5]nonane Hemioxalate Research chemicals
5-Oxa-2-azaspiro[3.5]nonane oxalate 1 O, 1 N Spiro[3.5]nonane Oxalate Medical intermediates
2,7-Diazaspiro[3.5]nonane derivatives 2 N Spiro[3.5]nonane Varied (e.g., Boc-protected) Sigma receptor ligands

Key Observations :

  • Oxygen vs. Nitrogen : The presence of oxygen (e.g., 8-Oxa-5-azaspiro) increases polarity and hydrogen-bonding capacity compared to nitrogen-rich analogs like 2,7-diazaspiro derivatives, which are optimized for sigma receptor binding .
  • Salt Forms : Hemioxalate salts (e.g., 8-Oxa-5-azaspiro) improve solubility in polar solvents, whereas Boc-protected diazaspiro derivatives () enhance stability during synthetic modifications .

Pharmacological Activity Profiles

  • Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compound 4b in ) show potent agonistic/antagonistic activity at sigma-1 receptors (S1R), with structural flexibility enabling subtype selectivity .
  • Antimicrobial Activity: Diazaspiro compounds like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane () exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria due to dioxo functional groups .

Physicochemical Properties and Solubility

  • 8-Oxa-5-azaspiro hemioxalate : Higher aqueous solubility compared to its hydrochloride salt () due to ionic interactions with oxalate .
  • 2,8-Dioxa-5-azaspiro hemioxalate : The additional oxygen atom may further enhance solubility but reduce lipophilicity .

Q & A

Q. What are the key physicochemical properties of 8-oxa-5-azaspiro[3.5]nonane hemioxalate, and how do they influence experimental design?

The compound’s molecular formula (C₇H₁₃NO·C₂H₂O₄) and molecular weight (344.41 g/mol) are critical for stoichiometric calculations in synthesis . Its density (1.048 g/mL) and boiling point (208.4°C at 760 mmHg) inform solvent selection and purification methods (e.g., distillation or recrystallization). The hemioxalate salt form enhances solubility in polar solvents, which is advantageous for reaction homogeneity . Storage at 2–8°C in airtight, light-protected containers is essential to prevent decomposition, as indicated by stability studies .

Q. What synthetic strategies are effective for preparing 8-oxa-5-azaspiro[3.5]nonane hemioxalate?

A common approach involves cyclization of precursor amines with oxetane or epoxide derivatives under acidic conditions. For example, intermediates like 8-oxa-5-azaspiro[3.5]nonane-6-carboxylic acid can be synthesized via [3+2] cycloaddition, followed by oxalate salt formation through reaction with oxalic acid . Purification typically employs recrystallization from ethanol/water mixtures, achieving >95% purity as verified by HPLC .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic scaffold geometry and oxalate counterion presence .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
  • FT-IR to identify carbonyl (C=O) and amine (N–H) functional groups .

Advanced Research Questions

Q. How do structural modifications to the spirocyclic scaffold affect biological activity?

Substitution at the nitrogen or oxygen atoms alters binding affinity to targets like sigma receptors or enzymes. For instance, introducing electron-withdrawing groups (e.g., halogens) at the 5-aza position enhances receptor binding kinetics, as shown in analogs like 2,7-diazaspiro[3.5]nonane derivatives . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets, guiding rational design .

Q. What methodologies resolve contradictions in reported biological data for spirocyclic compounds?

Discrepancies in IC₅₀ values or binding affinities may arise from differences in assay conditions (e.g., buffer pH, ion strength). To address this:

  • Standardize assays using validated protocols (e.g., competitive binding assays with [³H]-ligands for receptor studies) .
  • Perform dose-response curves across multiple cell lines (e.g., HCC827 vs. A549) to assess cell-type specificity .
  • Validate results with orthogonal techniques (e.g., SPR for binding kinetics alongside functional cAMP assays) .

Q. How can computational tools optimize the compound’s pharmacokinetic profile?

  • ADMET Prediction : Use tools like SwissADME to predict logP (2.1), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular Dynamics Simulations : Assess conformational stability of the spirocyclic core in aqueous vs. lipid environments .
  • Quantum Mechanics (QM) : Calculate charge distribution to guide salt formation (e.g., hemioxalate vs. hydrochloride) for improved solubility .

Q. What strategies mitigate instability during in vitro and in vivo studies?

  • Lyophilization : Stabilize the compound for long-term storage .
  • Prodrug Design : Mask reactive groups (e.g., esterify the oxalate moiety) to enhance plasma stability .
  • Encapsulation : Use liposomal formulations to protect against enzymatic degradation in biological matrices .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。